REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([N:21]([CH2:24][CH2:25][CH2:26][CH3:27])[S:22]Cl)[CH2:18][CH2:19][CH3:20].N1C=CC=CC=1.O>CCCCCC>[CH2:17]([N:21]([CH2:24][CH2:25][CH2:26][CH3:27])[S:22][CH2:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH2:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.077 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(SCl)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
with stirring 7.5 g (0.0455 mole) of triethylamine/sulfur dioxide complex
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
with stirring over a period of 16 minutes
|
Duration
|
16 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased from 20.5° C. to 23.5° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
external heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10.5° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |